Morphine(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

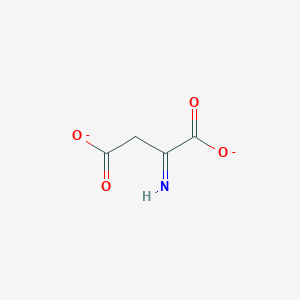

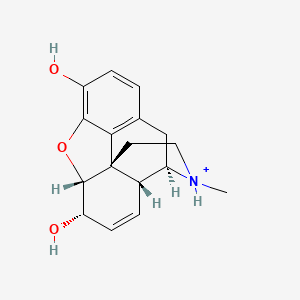

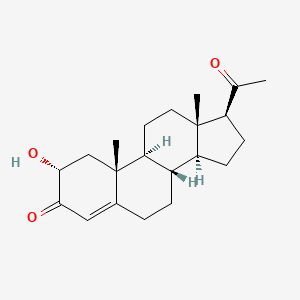

Morphine(1+) is the conjugate acid of morphine arising from protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a morphine.

Aplicaciones Científicas De Investigación

Brain Reward Circuits in Morphine Addiction

Morphine, a potent analgesic, has been studied for its addictive properties. Studies focus on molecular and cellular changes in the brain, particularly in reward-related brain regions. Recent research emphasizes the dynamics of neuronal interactions in brain reward circuits under morphine's influence (Kim, Ham, Hong, Moon, & Im, 2016).

Morphine's Structural Aspects and Analgesic Effects

Research on morphine's structure and its analgesic effects without severe side effects led to the discovery of PZM21, a compound with significant pain relief properties and minimal risk of respiratory depression or addictive qualities (Manglik et al., 2016).

Morphine's Crystal Structure

The crystal structure of the µ-opioid receptor bound to morphine offers insights into opioid receptor structure, aiding in the development of better drugs for pain management and addiction (Manglik et al., 2012).

Morphine and Angiogenesis in Cancer

Morphine at clinically relevant doses can promote tumor neovascularization in human breast tumor xenograft models, indicating its potential harmful effects in patients with angiogenesis-dependent cancers (Gupta et al., 2002).

Morphine as an Antioxidant

Morphine exhibits strong antioxidant activity, compared to standard antioxidants, suggesting potential non-analgesic benefits (Gülçin, Beydemir, Alici, Elmastaş, & Büyükokuroğlu, 2004).

Morphine in Cancer Pain Management

Morphine's symbolism, addiction concerns, and existential meaning in cancer pain management affect its prescription and use in clinical practice (Flemming, 2010).

Biased Agonism in Opioid Analgesics

The concept of biased agonism in opioid receptor agonists, including morphine, is an emerging approach in designing novel drug candidates for safer and more potent analgesics (Janecka, Piekielna-Ciesielska, & Wtorek, 2019).

Morphine and Tumor Growth/Metastasis

Morphine's role in altering cancer recurrence or metastasis through various mechanisms such as immunomodulation and cellular pathways is a significant research area (Afsharimani, Cabot, & Parat, 2011).

Synthesis of Morphine and Related Alkaloids

Advances in the total synthesis of morphine and related alkaloids have greatly contributed to progress in synthetic organic chemistry and medicinal chemistry (Chida, 2011).

Morphine's Influence on Tumor Cell Behavior

Morphine's impact on the adhesion, invasion, and metastasis of cancer cells, particularly colon 26-L5 carcinoma cells, highlights its influence on tumor cell behavior (Harimaya et al., 2002).

Morphine's Role in Neuron Differentiation

Morphine's ability to regulate neuron differentiation, particularly dopaminergic neurons, through miR-133b modulation, provides insights into neuronal plasticity affected by long-term morphine exposure (Sánchez-Simón et al., 2010).

Alternative Opioid Sources

Research on alternatives to morphine, such as alkaloids from Mitragyna speciosa, offers insights into novel opioid compounds with potentially fewer side effects (Raffa et al., 2013).

Morphine's Effect on Cardiovascular Outcomes

Investigating morphine's effect on cardiovascular outcomes, particularly in myocardial infarction, is crucial for understanding its safety in acute medical contexts (Bonin et al., 2018).

Morphine and Chemoresistance in Cancer

Morphine's ability to modulate chemoresistance, particularly in breast cancer, by affecting cancer stem cell properties, is an area of significant interest (Niu et al., 2015).

Morphine's Pharmacogenomics

The study of pharmacogenomics in relation to morphine, focusing on genetic variations that impact treatment outcomes, is essential for personalized medicine (Ofoegbu & Ettienne, 2021).

Morphine's Impact on Insulin Levels

Exploring the effects of morphine on serum insulin levels provides insights into its potential therapeutic benefits for patients with hypoinsulinism (Hosseini, 2012).

Historical and Cultural Relevance of Morphine

Morphine's historical significance in chemical neuroscience, from its first extraction to its role in opioid use disorders, is an important aspect of its research history (Devereaux, Mercer, & Cunningham, 2018).

Morphine and Systemic Inflammation

Morphine's effect on gut microbial disruption and bile dysregulation, leading to systemic inflammation, underscores its impact beyond pain management (Banerjee et al., 2016).

Propiedades

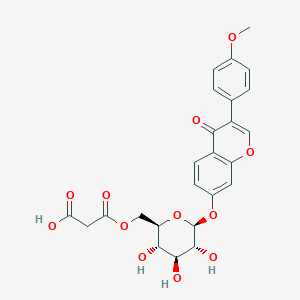

Fórmula molecular |

C17H20NO3+ |

|---|---|

Peso molecular |

286.34 g/mol |

Nombre IUPAC |

(4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |

InChI |

InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,13,16,19-20H,6-8H2,1H3/p+1/t10-,11+,13-,16-,17-/m0/s1 |

Clave InChI |

BQJCRHHNABKAKU-KBQPJGBKSA-O |

SMILES isomérico |

C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O |

SMILES canónico |

C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![NCGC00169398-02_C42H54O22_2H-Pyran-4-acetic acid, 3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-, 2-[4-[[2-[(2S,3E,4S)-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-yl]acetyl]oxy]phenyl]ethyl ester, (2S,3E,4S)-](/img/structure/B1260505.png)

![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)

![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)